molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1342482
CAS No.: 863422-98-4
M. Wt: 288.3 g/mol
InChI Key: COOGNCBKKSOCQS-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:

Safety and Hazards

The safety data sheet for imidazole suggests that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole and its derivatives are being actively researched for their potential in drug discovery. They are considered to have enormous medicinal value, and the research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is macrophages, specifically the balance between M1 and M2 macrophages . Macrophages play a critical role in both innate and acquired immunity, making them a potential target for the development of new medicines .

Mode of Action

This compound interacts with its targets by interfering in the balance of M1/M2 macrophages . It has been shown to reduce the M1 markers TNF- α, IL-6, MCP-1, IL-12p70, IFN- γ, and TLR4, and increase the M2 markers IL-4, IL-13, CD206, apoptosis and phagocytosis levels, arginase-1, and FIZZ-1 . This suggests that this compound has an immunomodulatory effect, triggering a repolarization of macrophages from M1 to M2a .

Biochemical Pathways

The affected pathways involve the inflammatory response and the immune system. The compound’s action on iNOS, COX-2, ARG-1, and FIZZ-1 mRNA expression in macrophages suggests its involvement in the nitric oxide synthase pathway and the cyclooxygenase pathway . These pathways are critical in the regulation of immune responses and inflammation.

Pharmacokinetics

It is suggested that these compounds could proceed to pre-clinical tests as they passed the Lipinski rule of five, indicating good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of M1 markers and an increase in the expression of M2 markers in macrophages . This results in a shift from a pro-inflammatory state (M1) to an anti-inflammatory and pro-regenerative state (M2a), suggesting potential anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It has been identified as a positive allosteric modulator of the GABA-A receptor, particularly interacting with the α1β2γ2 subpopulation . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the brain. Additionally, the compound exhibits metabolic stability and reduced potential for hepatotoxicity, making it a viable candidate for therapeutic applications .

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to interfere with the balance of macrophage polarization, promoting the shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype . This shift is characterized by a reduction in pro-inflammatory markers such as TNF-α, IL-6, and MCP-1, and an increase in anti-inflammatory markers like IL-4 and IL-13

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the α1/γ2 interface of the GABA-A receptor, enhancing its response to GABA . This binding interaction stabilizes the receptor in its active conformation, leading to increased inhibitory neurotransmission. Additionally, the compound’s ability to modulate macrophage polarization involves the inhibition of pro-inflammatory signaling pathways and the activation of anti-inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and retains its activity over extended periods . Long-term studies have shown that it maintains its ability to modulate GABA-A receptor activity and macrophage polarization without significant degradation . These findings suggest that the compound is suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GABA-A receptor activity and exhibits anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and neurotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The compound’s metabolic stability is attributed to its resistance to rapid degradation, which enhances its therapeutic potential . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in target tissues . This property is particularly important for its central nervous system effects, as it can efficiently reach and modulate GABA-A receptors in the brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and the cell membrane, where it interacts with its target receptors and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, may influence its localization and activity . These modifications can direct the compound to specific cellular compartments, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGNCBKKSOCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609975
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863422-98-4
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-phenyl-1,2-phenylenediamine (3.68 g, 20 mmol) and 40 ml of dichloromethane were charged in a 250 ml round bottle, 5 ml of triethylamine was then added, and the mixture was cooled to 0° C. 2-Fluoro-benzoyl chloride (3.16 g, 20 mmol) was dissolved in 40 ml of dichloromethane and then slowly added to the 250 ml round bottle. The reaction was conducted under a nitrogen atmosphere for 6 hours. After the reaction was complete, ether was added to form precipitation. The solid product was collected by filtration, washed with ether several times, and heated under reduced pressure to form 2-(2-fluoro-phenyl)-1-phenyl-1H-benzoimidazole (yield=4.32 g, 75%).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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